molecular formula C14H27BrO B13642879 1-Bromo-2-(octan-2-yloxy)cyclohexane

1-Bromo-2-(octan-2-yloxy)cyclohexane

Cat. No.: B13642879
M. Wt: 291.27 g/mol
InChI Key: PUGCSVBBUFPFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(octan-2-yloxy)cyclohexane is an organic compound with the molecular formula C14H27BrO It is a derivative of cyclohexane, where a bromine atom and an octan-2-yloxy group are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(octan-2-yloxy)cyclohexane typically involves the bromination of 2-(octan-2-yloxy)cyclohexane. The reaction can be carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(octan-2-yloxy)cyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 2-(octan-2-yloxy)cyclohexanol or other substituted cyclohexanes.

    Elimination: Formation of cyclohexenes.

    Oxidation: Formation of cyclohexanones or cyclohexanols.

    Reduction: Formation of cyclohexanes with reduced functional groups.

Scientific Research Applications

1-Bromo-2-(octan-2-yloxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(octan-2-yloxy)cyclohexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(octan-2-yloxy)cyclopentane
  • 1-Bromo-2-(octan-2-yloxy)cycloheptane
  • 1-Bromo-2-(octan-2-yloxy)cyclooctane

Uniqueness

1-Bromo-2-(octan-2-yloxy)cyclohexane is unique due to its specific substitution pattern and the presence of both a bromine atom and an octan-2-yloxy group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-bromo-2-octan-2-yloxycyclohexane

InChI

InChI=1S/C14H27BrO/c1-3-4-5-6-9-12(2)16-14-11-8-7-10-13(14)15/h12-14H,3-11H2,1-2H3

InChI Key

PUGCSVBBUFPFFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC1CCCCC1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.